5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide

Lipophilicity LogP Medicinal Chemistry

5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (CAS 845644-47-5) is a heterocyclic organic compound belonging to the class of benzoisothiazole 1,1-dioxides (cyclic sulfonamides). Its molecular formula is C₇H₆FNO₂S with a molecular weight of 187.19 g/mol.

Molecular Formula C7H6FNO2S
Molecular Weight 187.19 g/mol
CAS No. 845644-47-5
Cat. No. B1280812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
CAS845644-47-5
Molecular FormulaC7H6FNO2S
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)F)S(=O)(=O)N1
InChIInChI=1S/C7H6FNO2S/c8-6-1-2-7-5(3-6)4-9-12(7,10)11/h1-3,9H,4H2
InChIKeyUGYJNSPJVSELQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (CAS 845644-47-5) — Core Properties and Identity


5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (CAS 845644-47-5) is a heterocyclic organic compound belonging to the class of benzoisothiazole 1,1-dioxides (cyclic sulfonamides) . Its molecular formula is C₇H₆FNO₂S with a molecular weight of 187.19 g/mol . The compound features a fluorine atom at the 5-position of the benzene ring, which confers distinct physicochemical properties relative to its non‑fluorinated and halogenated analogs [1]. It is primarily utilized as a versatile synthetic building block in medicinal chemistry and organic synthesis .

1
Fluorinated heterocyclic building block for medicinal chemistry synthesis
2
Enables late-stage diversification via Ni- or Pd-catalyzed cross-coupling
3
Supports modulation of lipophilicity and acidity in lead optimization studies

Why 5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide Cannot Be Freely Substituted with Other Halogenated Analogs


The 5‑fluoro substituent in 5-fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide imparts a unique combination of electronic and lipophilic properties that deviate substantially from those of its non‑fluorinated, 5‑chloro, and 5‑bromo counterparts. Fluorine is the most electronegative element and exerts a strong electron‑withdrawing effect, which influences both the acidity of the sulfonamide N–H and the reactivity of the aromatic ring [1]. Moreover, the C–F bond is more resistant to oxidative metabolism than C–Cl or C–Br bonds, making fluorinated analogs preferable in drug discovery for enhanced metabolic stability [2]. Direct substitution with a non‑fluorinated or other halogenated analog would alter the compound‘s pKa, logP, and chemical reactivity, potentially compromising downstream synthetic yields or biological target engagement . The following section quantifies these differences through direct comparative data.

Target
Potential Substitute
Key Mismatch
5-Fluoro analog
Non-fluorinated parent
Lower sulfonamide acidity and reduced lipophilicity may alter target engagement
5-Fluoro analog
5-Chloro analog
Higher lipophilicity may introduce excessive hydrophobicity and off-target effects
5-Fluoro analog
5-Bromo analog
Weaker C-Br bond may reduce metabolic stability and alter electronic profile

Quantitative Differentiation Evidence for 5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide vs. Closest Analogs


Lipophilicity (LogP) Differentiation vs. Non‑Fluorinated and Halogenated Analogs

The 5‑fluoro substituent increases lipophilicity relative to the parent non‑fluorinated compound, but remains less lipophilic than the 5‑chloro analog. This intermediate logP value offers a balanced profile for membrane permeability without excessive hydrophobicity [1][2][3].

Lipophilicity Difference
Predicted
+0.14 log units
Modest lipophilicity increase vs. parent compound
XLogP3 prediction; verify experimentally
Lipophilicity LogP Medicinal Chemistry Physicochemical Properties

Sulfonamide NH Acidity (pKa) Differentiation vs. Non‑Fluorinated Parent Compound

The electron‑withdrawing effect of the 5‑fluoro substituent lowers the pKa of the sulfonamide N–H by approximately 0.46 log units relative to the non‑fluorinated parent, indicating greater acidity and altered hydrogen‑bond donor strength .

Sulfonamide Acidity Shift
Predicted
ΔpKa -0.46
Increases H-bond donor strength ~2.9-fold
ACD/Labs prediction; confirm with potentiometric titration
pKa Acidity Sulfonamide Drug Design

Synthetic Utility as a Fluorinated Building Block for Cross‑Coupling and Nucleophilic Aromatic Substitution

The 5‑fluoro substituent serves as a versatile handle for further functionalization via nickel‑ or palladium‑catalyzed Suzuki–Miyaura cross‑coupling of aryl fluorides, as well as nucleophilic aromatic substitution (SNAr) [1][2]. The C–F bond is generally more stable than C–Cl or C–Br bonds, allowing for selective late‑stage modifications without premature decomposition [3].

Cross-Coupling Utility
Class-level inference
C-F BDE ≈126 kcal/mol
Supports selective late-stage functionalization
Ni-catalyzed Suzuki yields up to 80% reported for aryl fluorides
Fluorinated Building Block Cross‑Coupling Medicinal Chemistry Organic Synthesis

Metabolic Stability Advantage of the C–F Bond over C–Cl and C–Br in Biological Systems

The carbon–fluorine bond is one of the strongest in organic chemistry (bond dissociation energy ≈ 126 kcal/mol), rendering it highly resistant to oxidative metabolism by cytochrome P450 enzymes [1]. In contrast, C–Cl (≈84 kcal/mol) and C–Br (≈72 kcal/mol) bonds are more readily cleaved, leading to the formation of reactive metabolites and potential toxicity [2].

Metabolic Stability
Class-level inference
≥2-fold t₁/₂ increase
Extended half-life in human liver microsomes
Reported for simple aryl fluorides; confirm for this scaffold
Metabolic Stability Fluorine Drug Metabolism PK

Recommended Application Scenarios for 5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide Based on Quantitative Differentiation


Lead Optimization in Medicinal Chemistry: Modulating Lipophilicity and pKa

When optimizing a lead series containing a benzoisothiazole dioxide core, the 5‑fluoro analog can be employed to fine‑tune lipophilicity (ΔlogP = +0.14 vs. parent) and sulfonamide acidity (ΔpKa = −0.46). This allows medicinal chemists to improve cell permeability and target engagement without introducing the excessive hydrophobicity or metabolic liabilities associated with 5‑chloro or 5‑bromo derivatives [1]. Such adjustments are particularly valuable for CNS‑penetrant candidates where logP must be kept within a narrow window (typically 1–3) [2].

Late‑Stage Diversification via Palladium‑ or Nickel‑Catalyzed Cross‑Coupling

The 5‑fluoro group enables late‑stage functionalization of advanced intermediates. Using nickel‑catalyzed Suzuki–Miyaura conditions (Ni(cod)₂/PCy₃, toluene, 80°C), the aryl fluoride can be cross‑coupled with a variety of boronic acids to install aryl, heteroaryl, or alkenyl groups [3]. This approach is more efficient than synthesizing each analog de novo, and it circumvents the need for reactive halogen handles (Cl, Br) that may interfere with earlier synthetic steps [4].

Building Block for Dual 5‑LOX/mPGES‑1 Inhibitors in Inflammation Research

Benzoisothiazole 1,1‑dioxide derivatives have been identified as dual inhibitors of 5‑lipoxygenase and microsomal prostaglandin E2 synthase‑1, with lead compounds exhibiting IC₅₀ values as low as 0.6 μM and 2.1 μM, respectively [5]. The 5‑fluoro analog provides a starting point for SAR exploration of the aromatic substitution pattern, potentially yielding analogs with improved potency or selectivity. Researchers can leverage the distinct electronic and steric properties of fluorine to probe the active site topology of these inflammatory enzymes [6].

HCV NS5B Polymerase Inhibitor Scaffold Optimization

A series of benzoisothiazole‑1,1‑dioxides have been developed as non‑nucleoside inhibitors of HCV NS5B polymerase, achieving sub‑micromolar potency in replicon assays [7]. The 5‑fluoro substituent can be incorporated into the scaffold to modulate binding interactions with the palm site of the polymerase. The enhanced acidity of the sulfonamide NH (pKa 10.75) relative to the non‑fluorinated parent (pKa 11.21) may strengthen hydrogen‑bonding with key residues, while the modestly increased lipophilicity (logP 2.03) could improve cell permeability .

Application
Selection Property
Validation Focus
Lead optimization (logP/pKa tuning)
Fluorine electronic effect
logP and pKa measurement
Late-stage diversification
Aryl fluoride cross-coupling reactivity
Suzuki-Miyaura conditions optimization
Dual 5-LOX/mPGES-1 inhibitor SAR
Fluorinated benzoisothiazole scaffold
Enzyme inhibition and selectivity profiling
HCV NS5B polymerase inhibitor research
Sulfonamide H-bond donor modulation
Binding affinity and replicon assays

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